![molecular formula C10H9F3O B13140551 (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (2Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is effective for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenethyl bromide
- Trifluoromethyl phenyl sulfone
Uniqueness
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a propen-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
(Z)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1- |
Clé InChI |
INQSGMFXAGSIPB-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\CO)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


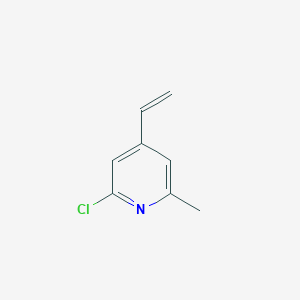
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
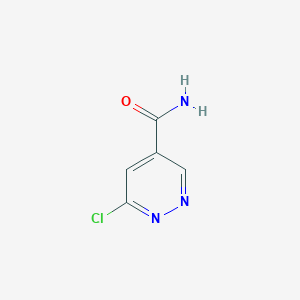
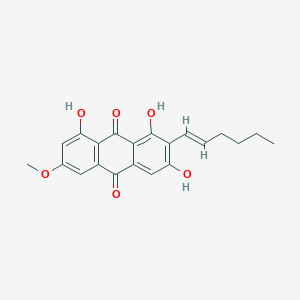
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

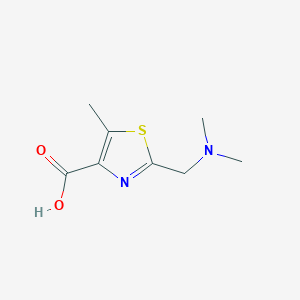
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
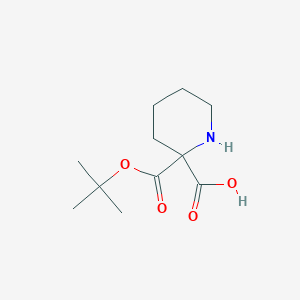
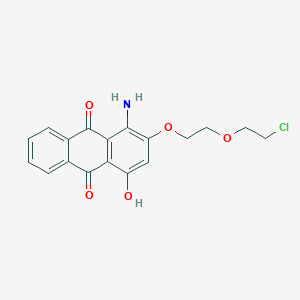

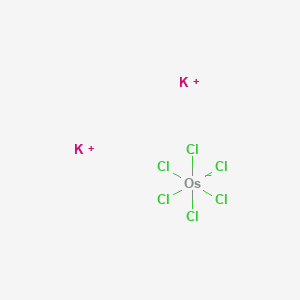
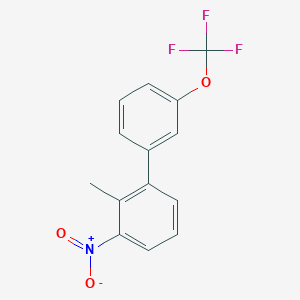
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
